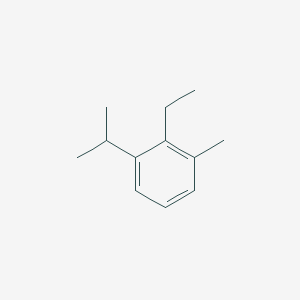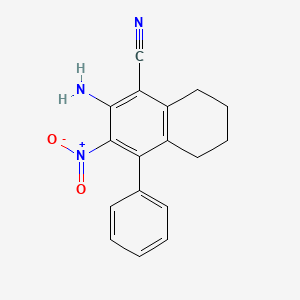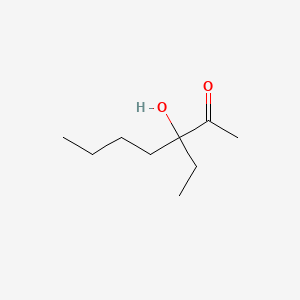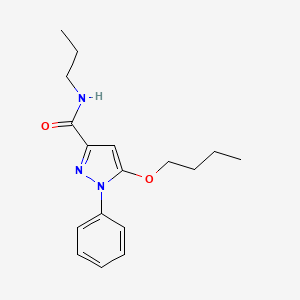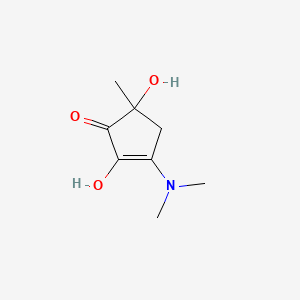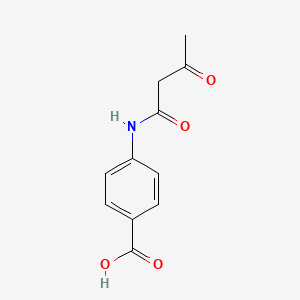
6-Ethenyl-3-iodo-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethenyl-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of both an ethenyl group and an iodine atom in the 6- and 3-positions, respectively, makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethenyl-3-iodo-1H-indazole typically involves the iodination of a pre-formed indazole core. One common method includes the following steps:
Formation of the Indazole Core: This can be achieved through the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Types of Reactions:
Reduction: Reduction reactions can target the iodine atom, replacing it with hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Deiodinated indazole derivatives.
Substitution: Various substituted indazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Ethenyl-3-iodo-1H-indazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Ethenyl-3-iodo-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the iodine atom can enhance its binding affinity to certain targets, while the ethenyl group can participate in covalent bonding or other interactions . The exact pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor function .
Comparación Con Compuestos Similares
3-Iodo-1H-indazole: Similar structure but lacks the ethenyl group, making it less versatile in certain reactions.
6-Ethenyl-1H-indazole: Lacks the iodine atom, which can reduce its reactivity in substitution reactions.
1H-indazole: The parent compound without any substituents, serving as a basic scaffold for various derivatives.
Uniqueness: 6-Ethenyl-3-iodo-1H-indazole is unique due to the presence of both the ethenyl and iodine substituents, which confer distinct reactivity and potential biological activity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C9H7IN2 |
|---|---|
Peso molecular |
270.07 g/mol |
Nombre IUPAC |
6-ethenyl-3-iodo-2H-indazole |
InChI |
InChI=1S/C9H7IN2/c1-2-6-3-4-7-8(5-6)11-12-9(7)10/h2-5H,1H2,(H,11,12) |
Clave InChI |
OQBUWVZVEPNQBT-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC2=NNC(=C2C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


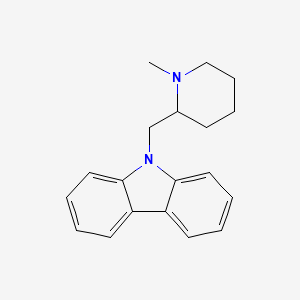
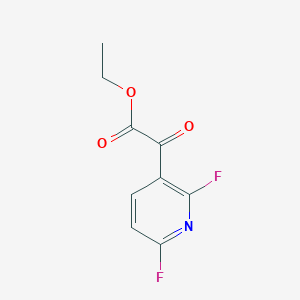

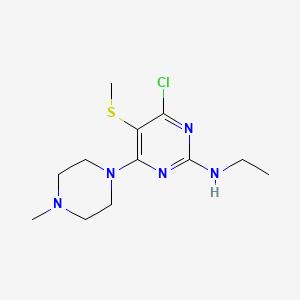
![2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13945784.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)
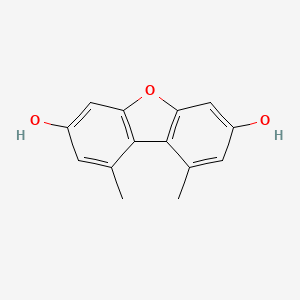
![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
